5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone
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Overview
Description
5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a 2-bromo-4-methylphenyl group and a hydrazinecarbothioamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone typically involves multi-step organic reactions. One common method includes the condensation of 5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde with N-(prop-2-en-1-yl)hydrazinecarbothioamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 25-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups using reagents like sodium iodide or silver nitrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium iodide, silver nitrate, polar solvents like acetone or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce hydrazinecarbothioamide derivatives.
Scientific Research Applications
5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-{[5-(2-chloro-4-methylphenyl)furan-2-yl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- (2E)-2-{[5-(2-fluoro-4-methylphenyl)furan-2-yl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide
Uniqueness
Compared to similar compounds, 5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets.
Properties
Molecular Formula |
C16H16BrN3OS |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
1-[(E)-[5-(2-bromo-4-methylphenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C16H16BrN3OS/c1-3-8-18-16(22)20-19-10-12-5-7-15(21-12)13-6-4-11(2)9-14(13)17/h3-7,9-10H,1,8H2,2H3,(H2,18,20,22)/b19-10+ |
InChI Key |
YLHPRQHYWZRXKD-VXLYETTFSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=S)NCC=C)Br |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/NC(=S)NCC=C)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=S)NCC=C)Br |
Origin of Product |
United States |
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